6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one
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Overview
Description
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is a heterocyclic compound that belongs to the pyrazolopyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a sulfonyl chloride in the presence of a base, followed by cyclization with a suitable reagent .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and other advanced chemical engineering techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored as a scaffold for the development of new pharmaceuticals, particularly for its potential anti-inflammatory and neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A closely related compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with potential biological activities.
Uniqueness
6-(Methylsulfonyl)-5,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4(3aH)-one is unique due to the presence of the methylsulfonyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new compounds with potentially enhanced properties .
Properties
Molecular Formula |
C6H8N4O3S |
---|---|
Molecular Weight |
216.22 g/mol |
IUPAC Name |
6-methylsulfonyl-1,3a,5,7a-tetrahydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H8N4O3S/c1-14(12,13)6-8-4-3(2-7-10-4)5(11)9-6/h2-4,10H,1H3,(H,8,9,11) |
InChI Key |
HOGFLSTUOYYKIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2C(C=NN2)C(=O)N1 |
Origin of Product |
United States |
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